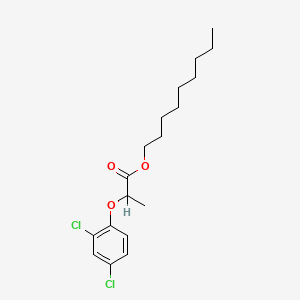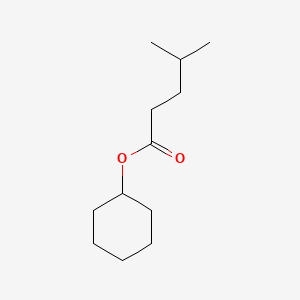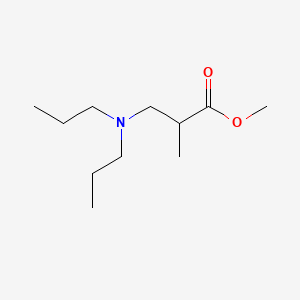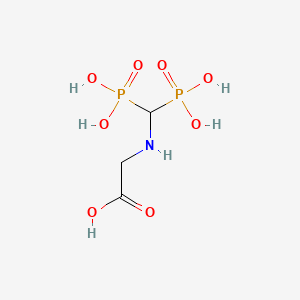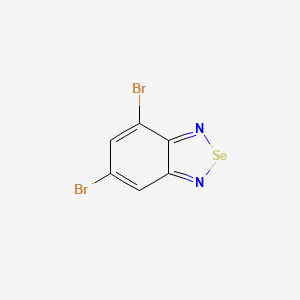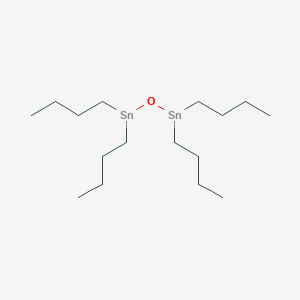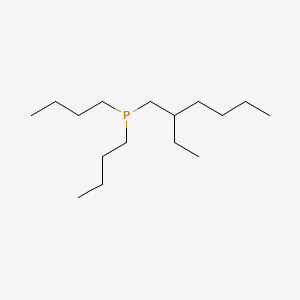
Benzyl(tetrahydrofuran)lithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(tetrahydrofuran)lithium is an organolithium compound that combines the benzyl group with tetrahydrofuran and lithium. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This compound is particularly interesting because it combines the reactivity of the benzyl group with the solubility and stability provided by tetrahydrofuran.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl(tetrahydrofuran)lithium can be synthesized through the reaction of benzyl chloride with lithium metal in the presence of tetrahydrofuran as a solvent. The reaction typically proceeds as follows:
C6H5CH2Cl+2Li→C6H5CH2Li+LiCl
In this reaction, benzyl chloride is treated with lithium metal, resulting in the formation of benzyl lithium and lithium chloride. Tetrahydrofuran acts as a solvent and stabilizes the organolithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(tetrahydrofuran)lithium undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Nucleophilic Substitution: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids to form corresponding lithium salts.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides in the presence of tetrahydrofuran to form new carbon-carbon bonds.
Protic Solvents: Reacts with water or alcohols to form benzyl alcohol and lithium hydroxide or lithium alkoxide.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from the reaction with alkyl halides.
Lithium Salts: Formed from deprotonation reactions.
Wissenschaftliche Forschungsanwendungen
Benzyl(tetrahydrofuran)lithium has several applications in scientific research:
Organic Synthesis: Used as a strong nucleophile and base in the synthesis of complex organic molecules.
Polymer Chemistry: Used in the initiation of polymerization reactions.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Used in the preparation of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of benzyl(tetrahydrofuran)lithium involves the nucleophilic attack of the benzyl anion on electrophilic centers. The lithium cation stabilizes the negative charge on the benzyl group, allowing it to react with various electrophiles. The tetrahydrofuran solvent stabilizes the organolithium compound and facilitates its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylmagnesium Chloride: A Grignard reagent with similar nucleophilic properties but different reactivity due to the presence of magnesium instead of lithium.
Phenyl(tetrahydrofuran)lithium: Similar structure but with a phenyl group instead of a benzyl group, leading to different reactivity and applications.
Allyl(tetrahydrofuran)lithium: Contains an allyl group, which provides different reactivity patterns compared to the benzyl group.
Uniqueness
Benzyl(tetrahydrofuran)lithium is unique due to the combination of the benzyl group’s reactivity and the stabilizing effect of tetrahydrofuran. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of reactions under mild conditions.
Eigenschaften
CAS-Nummer |
93941-97-0 |
|---|---|
Molekularformel |
C11H15LiO |
Molekulargewicht |
170.2 g/mol |
IUPAC-Name |
lithium;methanidylbenzene;oxolane |
InChI |
InChI=1S/C7H7.C4H8O.Li/c1-7-5-3-2-4-6-7;1-2-4-5-3-1;/h2-6H,1H2;1-4H2;/q-1;;+1 |
InChI-Schlüssel |
RJIKCBAUOLHCNL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-]C1=CC=CC=C1.C1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


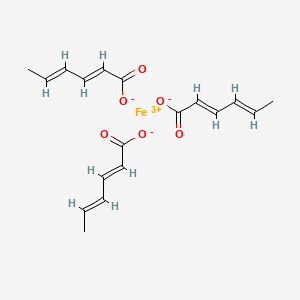
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)


